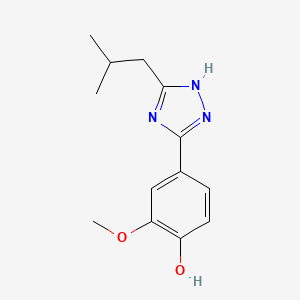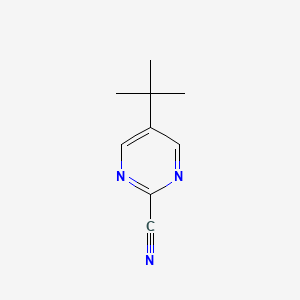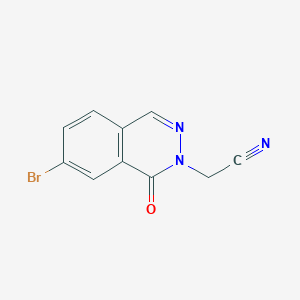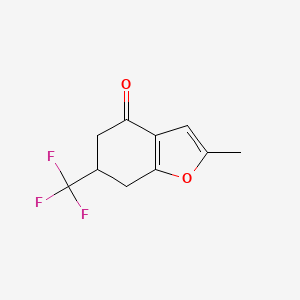
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butylthio group at the 4-position, a chlorine atom at the 6-position, and a pyrrole ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyrimidine ring. The chlorine atom is typically introduced through halogenation reactions.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole derivative and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidines.
Scientific Research Applications
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine and pyrrole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyridine
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrazine
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)triazine
Uniqueness
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the tert-butylthio group, chlorine atom, and pyrrole ring on the pyrimidine core can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14ClN3S |
|---|---|
Molecular Weight |
267.78 g/mol |
IUPAC Name |
4-tert-butylsulfanyl-6-chloro-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C12H14ClN3S/c1-12(2,3)17-11-9(10(13)14-8-15-11)16-6-4-5-7-16/h4-8H,1-3H3 |
InChI Key |
ZAMKHMJNVYNNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)




